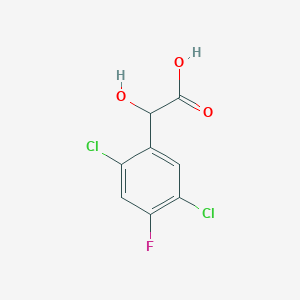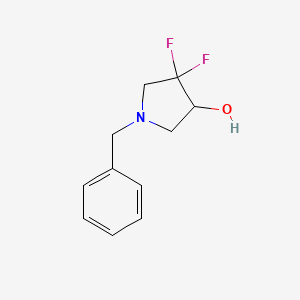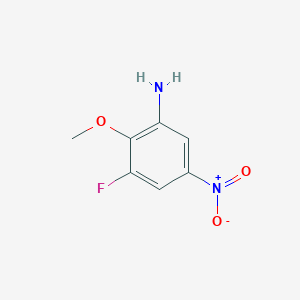
3-Fluor-2-methoxy-5-nitroanilin
Übersicht
Beschreibung
3-Fluoro-2-methoxy-5-nitroaniline is a useful research compound. Its molecular formula is C7H7FN2O3 and its molecular weight is 186.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-2-methoxy-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methoxy-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
“3-Fluor-2-methoxy-5-nitroanilin” kann aufgrund seiner einzigartigen Struktur als Zwischenprodukt in der organischen Synthese verwendet werden. Es enthält sowohl elektronenschiebende (Methoxy-) als auch elektronenziehende (Fluor- und Nitro-) Gruppen, was es zu einer vielseitigen Verbindung für Anwendungen in der organischen Synthese macht .
Medizinische Chemie
Diese Verbindung kann eine entscheidende Rolle in der medizinischen Chemie spielen. Beispielsweise dient eine ähnliche Verbindung, “4-Fluor-2-Methoxy-5-nitroanilin”, als Schlüsselzwischenprodukt bei der Synthese von Mereletinib, einem potenten Inhibitor der mutierten BRAFV600E-Kinase, der zur Krebsbehandlung eingesetzt wird .
Farbstoffsynthese
Analoge Verbindungen wie “2-Methoxy-5-nitroanilin” wurden bei der Synthese von Disazodispersionsfarbstoffen verwendet, die zum Färben von Polyesterfasern eingesetzt werden . Es ist plausibel, dass “this compound” ähnliche Anwendungen haben könnte.
Materialwissenschaften
Die Nitrogruppe in der Verbindung kann verschiedene Arten von Reaktionen eingehen, darunter Reduktionsreaktionen . Diese Eigenschaft könnte möglicherweise in der Materialwissenschaft zur Entwicklung neuer Materialien genutzt werden.
Sicherheit und Handhabung
Obwohl es sich nicht um eine direkte Anwendung handelt, ist es wichtig zu beachten, dass die Handhabung von “this compound” aufgrund ihrer potenziellen Toxizität geeignete Sicherheitsmaßnahmen erfordert .
Wirkmechanismus
Target of Action
It’s structurally similar compound, 4-fluoro-2-methoxy-5-nitroaniline, plays a crucial role in the synthesis of mereletinib , a potent inhibitor of mutant BRAFV600E kinase . This kinase is a protein that sends signals in cells and is involved in cell growth .
Mode of Action
In the synthesis of compounds like mereletinib, similar compounds undergo a series of chemical reactions to introduce specific functional groups, enabling the subsequent formation of the desired molecular structure .
Biochemical Pathways
In the synthesis of mereletinib, the nitro group on the similar compound 4-fluoro-2-methoxy-5-nitroaniline is selectively modified to yield the necessary chemical scaffold .
Result of Action
Similar compounds play a key role in the synthesis of drugs like mereletinib, which inhibit mutant brafv600e kinase, affecting cell growth .
Biochemische Analyse
Biochemical Properties
3-Fluoro-2-methoxy-5-nitroaniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical intermediates. It interacts with various enzymes and proteins, including those involved in the nitration and acetylation processes. For instance, it is a key building block in the synthesis of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used for treating non-small-cell lung carcinomas . The interactions of 3-Fluoro-2-methoxy-5-nitroaniline with these biomolecules are crucial for its function in these biochemical pathways.
Cellular Effects
The effects of 3-Fluoro-2-methoxy-5-nitroaniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of osimertinib suggests that it may impact the signaling pathways associated with the epidermal growth factor receptor (EGFR), thereby affecting cell proliferation and survival .
Molecular Mechanism
At the molecular level, 3-Fluoro-2-methoxy-5-nitroaniline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in its metabolic pathways, leading to changes in gene expression. The compound’s nitro group is particularly reactive, allowing it to participate in various electrophilic aromatic substitution reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-2-methoxy-5-nitroaniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term in vitro and in vivo studies are necessary to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of 3-Fluoro-2-methoxy-5-nitroaniline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, studies on similar compounds have shown threshold effects where the compound is effective up to a certain concentration, beyond which toxicity is observed .
Metabolic Pathways
3-Fluoro-2-methoxy-5-nitroaniline is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into active metabolites. These pathways include nitration and acetylation processes, which are essential for its role in synthesizing pharmaceutical intermediates
Transport and Distribution
Within cells and tissues, 3-Fluoro-2-methoxy-5-nitroaniline is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Fluoro-2-methoxy-5-nitroaniline affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its biochemical effects . This localization is essential for its role in cellular processes and therapeutic applications.
Eigenschaften
IUPAC Name |
3-fluoro-2-methoxy-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLXUSZWFUEGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


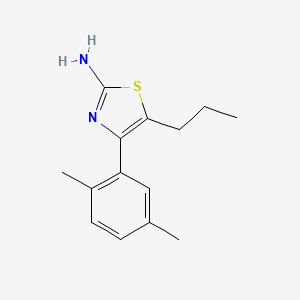
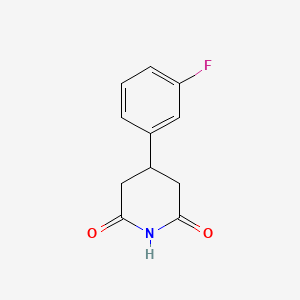
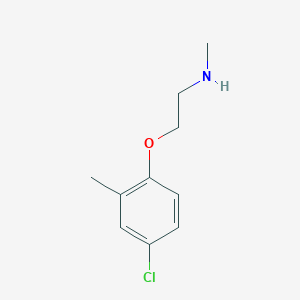
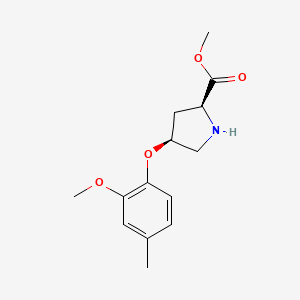
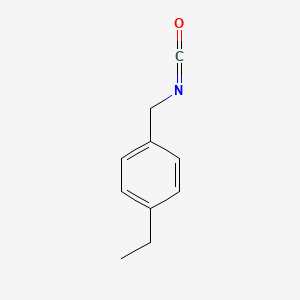

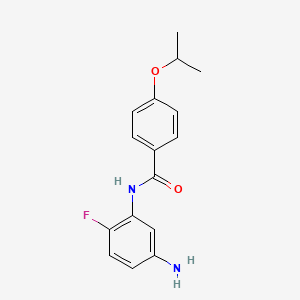
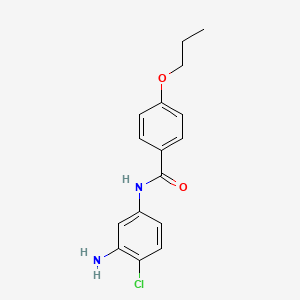
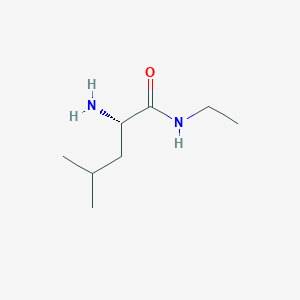
![3-{[4-(Diethylamino)benzyl]amino}propanamide](/img/structure/B1450150.png)
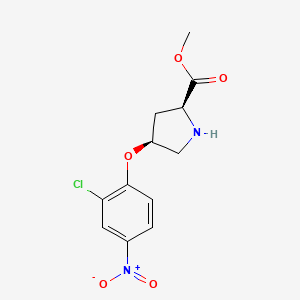
![[(4-Bromo-3-fluorophenyl)methyl]dimethylamine](/img/structure/B1450152.png)
